[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene group, a dinitrophenyl group, and a trifluoromethylphenyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with N-[3-(trifluoromethyl)phenyl]carbamate in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of advanced purification techniques, such as chromatography, may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Polycyclic Aromatic Compounds: Compounds such as fluoranthene and benzo[ghi]perylene, used in the construction of organometallic sandwich systems.
Uniqueness
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O6/c21-20(22,23)12-4-3-5-13(10-12)24-19(28)33-25-17-7-2-1-6-15(17)16-9-8-14(26(29)30)11-18(16)27(31)32/h3-5,8-11,15H,1-2,6-7H2,(H,24,28)/b25-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFRDLAQMDRJD-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)NC2=CC=CC(=C2)C(F)(F)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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